2-Sulfoethyl methacrylate

Description

The exact mass of the compound 2-Sulfoethyl methacrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Sulfoethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfoethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

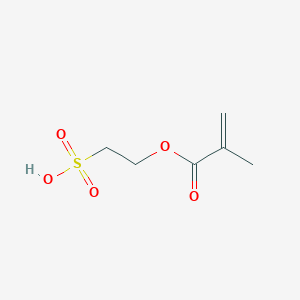

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAMZQXXPOLCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29382-27-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044775 | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10595-80-9 | |

| Record name | Sulfoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Sulfoethyl methacrylate chemical structure and properties

An In-depth Technical Guide to 2-Sulfoethyl Methacrylate (B99206) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Sulfoethyl Methacrylate (SEMA), a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. We will delve into its chemical structure, physicochemical properties, and key experimental protocols relevant to its application in research and development.

Chemical Structure and Identification

2-Sulfoethyl methacrylate is a unique monomer that combines a polymerizable methacrylate group with a strongly acidic and hydrophilic sulfonic acid group.[1] This dual functionality allows for its incorporation into polymer backbones, imparting ionic character and hydrophilicity to the resulting materials.[2]

Chemical Structure of 2-Sulfoethyl Methacrylate (SEMA)

Caption: Chemical structure of 2-Sulfoethyl Methacrylate.

Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-methylprop-2-enoyloxy)ethanesulfonic acid |

| CAS Number | 10595-80-9 |

| Molecular Formula | C₆H₁₀O₅S[3][4] |

| Canonical SMILES | CC(=C)C(=O)OCCS(=O)(=O)O |

| InChI | InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) |

| Synonyms | SEMA, 2-(Methacryloyloxy)ethanesulfonic acid, Sulfoethyl methacrylate |

Physicochemical Properties

The properties of SEMA are largely dictated by its methacrylate and sulfonic acid functionalities. The sulfonic acid group, in particular, confers high polarity and water solubility.

Table of Physicochemical Properties

| Property | Value | Test Condition |

|---|---|---|

| Molecular Weight | 194.21 g/mol | |

| Appearance | Liquid | |

| Density | 1.324 g/cm³ | 25°C |

| Boiling Point | 193.7°C | at 101,325 Pa |

| Flash Point | 142°C | |

| Refractive Index | 1.4772 | 25°C |

| pKa (Predicted) | 1.04 ± 0.50 | |

| Water Solubility | 1 g/L | 20°C |

| Solubility in Organic Solvents | 1000 g/L | 20°C |

| Vapor Pressure | 0.017 Pa | 25°C |

| LogP | -2.3 | 24°C |

Data sourced from[5].

Experimental Protocols

This section outlines key experimental procedures for the synthesis, polymerization, and characterization of SEMA and its polymers, which are fundamental for their application in drug delivery systems.

Synthesis of 2-Sulfoethyl Methacrylate Sodium Salt

A common method for synthesizing SEMA involves the reaction of a methacrylic acid derivative with a salt of isethionic acid. The following is a representative protocol adapted from the literature for the synthesis of the sodium salt of SEMA.

Workflow for SEMA Synthesis and Polymerization

References

A Technical Guide to 2-Sulfoethyl Methacrylate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfoethyl methacrylate (B99206) (SEMA) is a functional monomer of significant interest in the fields of polymer chemistry, biomaterials science, and drug delivery. Its unique molecular structure, featuring both a polymerizable methacrylate group and a highly polar sulfonate group, imparts valuable properties to polymers. This guide provides an in-depth overview of SEMA, including its physicochemical properties, key applications in biomedical research, and detailed experimental protocols for the synthesis of SEMA-based hydrogels for drug delivery applications.

Core Properties of 2-Sulfoethyl Methacrylate

2-Sulfoethyl methacrylate is a water-soluble monomer that can be readily polymerized to introduce polar, anionic sites into a polymer chain. This enhances the hydrophilicity and ionic conductivity of the resulting material.

| Property | Value | References |

| CAS Number | 10595-80-9 | [] |

| Molecular Formula | C6H10O5S | [] |

| Molecular Weight | 194.21 g/mol | [] |

| Appearance | Liquid | |

| Density | ~1.3245 g/cm³ (at 25°C) | |

| Refractive Index | ~1.477 (at 20°C) | |

| Purity | >90% |

Key Applications in Research and Drug Development

The distinct characteristics of SEMA make it a versatile building block for a variety of applications, particularly in the biomedical field.

-

Biomaterials and Hydrogels: SEMA is frequently used in the development of biocompatible hydrogels. The sulfonate groups enhance water absorption and contribute to the overall biocompatibility of the material. These hydrogels are explored for applications in tissue engineering and as scaffolds for cell culture.

-

Controlled Drug Delivery: Polymers and hydrogels containing SEMA are investigated as carriers for controlled drug release. The ionic nature of the sulfonate groups can be utilized to load and control the release of charged drug molecules. The high water content and tunable porous structure of SEMA-based hydrogels make them suitable for encapsulating and releasing a wide range of therapeutic agents.

-

Biocompatible Coatings: SEMA-based polymers are used to create biocompatible and anti-fouling coatings for medical devices and implants. The hydrophilic surface helps to reduce protein adsorption and subsequent bio-fouling.

-

Ion-Exchange Resins: The strong acidic nature of the sulfonic acid group makes SEMA a suitable monomer for the synthesis of ion-exchange resins used in separation and purification processes.

Experimental Protocols

Synthesis of a Poly(2-Sulfoethyl Methacrylate) Hydrogel for Drug Delivery Studies

This protocol describes the synthesis of a crosslinked poly(2-sulfoethyl methacrylate) (PSEMA) hydrogel via free-radical polymerization. This type of hydrogel can be used for subsequent drug loading and release experiments.

Materials:

-

2-Sulfoethyl methacrylate (SEMA), monomer

-

N,N'-methylenebis(acrylamide) (BIS), crosslinking agent

-

Ammonium persulfate (APS), initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Monomer Solution Preparation: Prepare a 20% (w/v) aqueous solution of SEMA in deionized water. For example, dissolve 2 g of SEMA in 10 mL of deionized water.

-

Crosslinker Addition: To the SEMA solution, add the crosslinking agent, BIS, to a final concentration of 1 mol% with respect to the monomer.

-

Initiator and Accelerator Addition: Add the initiator, APS (1% w/v solution in deionized water), and the accelerator, TEMED, to the monomer-crosslinker solution. The final concentration of APS and TEMED should be 0.5% (v/v) each.

-

Polymerization: Gently mix the solution and immediately pour it into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for 4-6 hours, or until a solid hydrogel is formed.

-

Hydrogel Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently. This step is crucial to remove any unreacted monomers, initiator, accelerator, and crosslinker.

-

Equilibration: After purification, transfer the hydrogel to a PBS solution (pH 7.4) and allow it to equilibrate for at least 24 hours before proceeding with characterization or drug loading studies.

Drug Loading and In Vitro Release Study

Drug Loading:

-

Prepare a solution of the desired drug in PBS (pH 7.4) at a known concentration.

-

Immerse a pre-weighed, equilibrated PSEMA hydrogel disc in the drug solution.

-

Allow the hydrogel to swell in the drug solution for 24-48 hours at a controlled temperature (e.g., 37°C) to facilitate drug loading via diffusion.

-

After the loading period, remove the hydrogel, gently blot the surface to remove excess solution, and weigh it to determine the amount of drug solution absorbed. The amount of loaded drug can be calculated by measuring the decrease in drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

In Vitro Release:

-

Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical method.

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Caption: Experimental workflow for the synthesis of a SEMA-based hydrogel and its application in a drug delivery study.

References

A Technical Guide to the Synthesis of 2-Sulfoethyl Methacrylate (SEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfoethyl methacrylate (B99206) (SEMA) is a functional monomer of significant interest in the development of advanced biomaterials, drug delivery systems, and specialty polymers. Its unique structure, combining a polymerizable methacrylate group with a pendant sulfonic acid moiety, imparts desirable properties such as hydrophilicity, ionic conductivity, and biocompatibility to the resulting polymers. This technical guide provides an in-depth overview of the primary synthesis routes for SEMA, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The synthesis via esterification of isethionic acid with methacrylic acid is discussed in detail, along with an alternative pathway involving methacryloyl chloride.

Introduction

The incorporation of sulfonate groups into polymer backbones can dramatically alter their physicochemical properties. 2-Sulfoethyl methacrylate is a key monomer for achieving this, enabling the creation of materials with enhanced water solubility, ion-exchange capabilities, and resistance to protein fouling.[1] These characteristics are highly sought after in biomedical applications, including the fabrication of hydrogels for contact lenses, coatings for medical devices to improve biocompatibility, and matrices for controlled drug release.[2][] This document serves as a comprehensive resource on the chemical synthesis of SEMA, providing the necessary technical details for its successful laboratory-scale preparation.

Synthesis Pathways

There are two primary methods for the synthesis of 2-sulfoethyl methacrylate. The most common and well-documented method is the direct esterification of isethionic acid with methacrylic acid. An alternative approach involves the reaction of a methacrylic acid derivative, such as methacryloyl chloride, with a salt of isethionic acid.

Pathway 1: Esterification of Isethionic Acid with Methacrylic Acid

This method involves the direct reaction between methacrylic acid and isethionic acid, typically with azeotropic removal of water to drive the reaction to completion.[4]

References

In-depth Technical Guide: Water Solubility of 2-Sulfoethyl Methacrylate (SEMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 2-Sulfoethyl methacrylate (B99206) (SEMA), a functional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. This document details quantitative solubility data, experimental protocols for its determination, and relevant chemical properties and applications, particularly in the realm of drug delivery.

Core Topic: Water Solubility of 2-Sulfoethyl Methacrylate (SEMA)

2-Sulfoethyl methacrylate (CAS 10595-80-9) is a hydrophilic monomer that combines a polymerizable methacrylate group with a strongly acidic sulfonate group. This unique structure imparts excellent water solubility and other desirable properties to polymers incorporating SEMA. Its primary applications include the synthesis of biocompatible hydrogels for drug delivery, tissue engineering, and as a component in anti-fouling coatings and ion-exchange resins.[1] The presence of the sulfonic acid group enhances the polymer's affinity for water, making it a valuable component for creating water-soluble polymers and hydrogels.

Quantitative Solubility Data

There is a notable discrepancy in the publicly available quantitative data for the water solubility of 2-Sulfoethyl methacrylate. The values range from sparingly soluble to infinitely soluble, highlighting the need for standardized experimental determination. The available data is summarized in the table below. The high solubility is attributed to the presence of the highly polar sulfonic acid group. The sodium salt of 2-sulfoethyl methacrylate is also described as a water-soluble monomer.[2]

| Water Solubility Value | Temperature | Source Type |

| 1 g/L | 20°C | Chemical Supplier Data[3] |

| 807.3 g/L (estimated) | 25°C | Chemical Database (estimated)[4] |

| Infinite | Not Specified | Safety Data Sheet[1] |

Experimental Protocols

A standardized method for determining the water solubility of chemical substances is provided by the OECD Guideline 105. For substances with high solubility, such as 2-Sulfoethyl methacrylate is expected to be, the Flask Method is recommended.[5][6][7]

Experimental Protocol: Determination of Water Solubility of 2-Sulfoethyl Methacrylate via the OECD 105 Flask Method

1. Principle:

This method determines the saturation mass concentration of a substance in water at a given temperature. An excess of the test substance is equilibrated with water, and the concentration of the substance in the aqueous phase is determined.

2. Materials and Apparatus:

-

2-Sulfoethyl methacrylate (of known purity)

-

Distilled or deionized water

-

Constant temperature water bath or shaker incubator (e.g., 20 ± 0.5 °C and 37 ± 0.5 °C)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or titration)

3. Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of 2-Sulfoethyl methacrylate to a series of flasks containing a known volume of water.

-

The flasks are then agitated in a constant temperature bath. To ensure equilibrium is reached, samples are taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of SEMA in the aqueous phase remains constant.

-

-

Phase Separation:

-

After equilibration, the flasks are left undisturbed in the constant temperature bath to allow for phase separation.

-

If a solid phase does not settle, centrifugation at a suitable speed and temperature is performed.

-

-

Sampling and Analysis:

-

A sample of the clear aqueous supernatant is carefully withdrawn.

-

The sample is then filtered to remove any undissolved particles.

-

The concentration of 2-Sulfoethyl methacrylate in the filtrate is determined using a validated analytical method, such as HPLC.

-

4. Data Analysis:

The water solubility is reported as the mean of at least three independent determinations, expressed in g/L or mg/L, along with the standard deviation and the test temperature.

Mandatory Visualizations

Synthesis of 2-Sulfoethyl Methacrylate

The synthesis of 2-Sulfoethyl methacrylate is typically achieved through the esterification of methacrylic acid with an alcohol containing a sulfonic acid group, such as isethionic acid (2-hydroxyethanesulfonic acid). This reaction is generally catalyzed by a strong acid.

References

- 1. scipoly.com [scipoly.com]

- 2. CAS 1804-87-1: Sodium 2-sulphonatoethyl methacrylate [cymitquimica.com]

- 3. 2-Sulfoethyl methacrylate CAS#: 10595-80-9 [m.chemicalbook.com]

- 4. sulfoethyl methacrylate, 10595-80-9 [thegoodscentscompany.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

An In-depth Technical Guide to the Ionic Conductivity of Poly(2-Sulfoethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-sulfoethyl methacrylate), hereafter referred to as PSEM, is a functional polymer that has garnered significant interest across various scientific and industrial fields, including biomaterials, drug delivery, and ion-exchange membranes. Its structure, featuring a methacrylate (B99206) backbone and pendant sulfoethyl groups, imparts a unique combination of properties, most notably its capacity for high ionic conductivity. The sulfonic acid groups (-SO₃H) are strongly acidic and highly polar, rendering the polymer hydrophilic and capable of facilitating ion transport, particularly of protons.[1] This technical guide provides a comprehensive overview of the ionic conductivity of PSEM, detailing the underlying principles, factors influencing conductivity, experimental methodologies for its characterization, and potential applications. While specific quantitative data for PSEM is limited in publicly available literature, this guide leverages data from structurally similar sulfonated polymers to provide a robust predictive framework for its performance.

Fundamentals of Ionic Conductivity in PSEM

The ionic conductivity of PSEM is primarily attributed to the presence of sulfonic acid groups. In a hydrated environment, these groups dissociate, releasing mobile protons (H⁺) that can move through the polymer matrix under the influence of an electric field. This movement of ions constitutes the ionic current. The overall conductivity is a function of both the number of charge carriers (ion concentration) and their mobility.[2]

The Grotthuss mechanism and the vehicle mechanism are two primary modes of proton transport in hydrated polymer systems like PSEM. In the Grotthuss mechanism, protons "hop" between adjacent water molecules and sulfonic acid sites through the formation and cleavage of hydrogen bonds. The vehicle mechanism involves the diffusion of protonated water clusters (e.g., H₃O⁺, H₅O₂⁺) through the polymer matrix. The dominant mechanism depends on the level of hydration.

Factors Influencing Ionic Conductivity

Several factors significantly impact the ionic conductivity of PSEM hydrogels. Understanding and controlling these parameters are crucial for tailoring the material's properties for specific applications.

-

Hydration Level (Water Uptake): The ionic conductivity of sulfonated polymers is strongly dependent on their water content.[3] Water molecules facilitate the dissociation of sulfonic acid groups and form a network for proton transport. Higher water uptake generally leads to increased ionic conductivity. However, excessive swelling can compromise the mechanical integrity of the hydrogel.

-

Temperature: Ionic conductivity in polymer electrolytes is a thermally activated process.[4] As the temperature increases, the mobility of both the polymer chains and the charge carriers increases, resulting in higher conductivity.[5]

-

Crosslinking Density: The degree of crosslinking in a PSEM hydrogel affects its water uptake and the mobility of polymer chains. A higher crosslinking density can restrict swelling and chain movement, potentially leading to lower ionic conductivity.[2]

-

Copolymer Composition: PSEM can be copolymerized with other monomers to tailor its properties. The nature and concentration of the comonomer can influence the hydrophilicity, water uptake, and ultimately the ionic conductivity of the resulting hydrogel.

Quantitative Data on Ionic Conductivity of Sulfonated Polymers

| Polymer | Composition | Temperature (°C) | Relative Humidity (%) | Ionic Conductivity (S/cm) |

| Poly(2-acrylamido-2-methylpropanesulfonic acid-co-2-hydroxyethyl methacrylate) | 4% AMPS-96% HEMA | Room Temperature | 100 | 0.029 |

| Poly(2-acrylamido-2-methylpropanesulfonic acid-co-2-hydroxyethyl methacrylate) | 4% AMPS-96% HEMA | 80 | 100 | 0.06 |

| Sulfonated Polyimide (SPI) Film | N/A | 25 | 95 | 0.26 |

| Bulk Sulfonated Polyimide (SPI) | N/A | 25 | 90 | 0.03 |

| Hydrogel with Sulfobetaine Methacrylate | N/A | Room Temperature | N/A | 0.00156 |

Data sourced from analogous sulfonated polymer systems to infer the potential ionic conductivity of PSEM.[6][7][8]

Experimental Protocols

Synthesis of PSEM Hydrogels

This protocol describes a general method for the free-radical polymerization of 2-sulfoethyl methacrylate to form a hydrogel.

Materials:

-

2-Sulfoethyl methacrylate (SEM) monomer

-

Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA)

-

Initiator (e.g., ammonium (B1175870) persulfate - APS)

-

Deionized water

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of SEM monomer and MBA crosslinker in deionized water. The concentration of the monomer and the monomer-to-crosslinker ratio will determine the properties of the final hydrogel.

-

Initiator Addition: Add the APS initiator to the monomer solution. The amount of initiator will affect the rate of polymerization.

-

Polymerization: Pour the solution into a mold (e.g., between two glass plates separated by a spacer) and allow the polymerization to proceed. This can be done at room temperature or elevated temperatures to accelerate the process. The solution will turn into a solid gel.

-

Purification: After polymerization is complete, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.

-

Equilibration: Before characterization, allow the hydrogel to equilibrate in the desired solution (e.g., deionized water or a specific buffer) until a constant weight is achieved.

Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to characterize the electrical properties of materials.[9]

Apparatus:

-

Impedance analyzer/potentiostat

-

A two-electrode or four-electrode conductivity cell

-

Stainless steel or platinum blocking electrodes

-

Environmental chamber for temperature and humidity control

Procedure:

-

Sample Preparation: Cut a piece of the equilibrated PSEM hydrogel into a defined geometry (e.g., a disc of known thickness and diameter).

-

Cell Assembly: Place the hydrogel sample between the two electrodes of the conductivity cell, ensuring good contact between the hydrogel and the electrodes.

-

EIS Measurement: Connect the cell to the impedance analyzer. Apply a small amplitude AC voltage (typically 10-100 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Acquisition: Record the impedance data as a function of frequency. The data is typically represented as a Nyquist plot (Z'' vs. Z').

-

Data Analysis: The bulk resistance (R) of the hydrogel is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation:

σ = L / (R * A)

where:

-

σ is the ionic conductivity (S/cm)

-

L is the thickness of the hydrogel sample (cm)

-

R is the bulk resistance of the hydrogel (Ω)

-

A is the cross-sectional area of the electrode (cm²)[9]

-

Logical Relationships and Signaling Pathways

The ionic conductivity of PSEM is not a standalone property but is intricately linked to its structural and environmental conditions. The following diagram illustrates the key relationships influencing the ionic conductivity.

Applications in Drug Development and Research

The unique properties of PSEM, particularly its ionic conductivity and hydrophilicity, make it a promising material for various applications in the pharmaceutical and biomedical fields.

-

Drug Delivery: The porous and hydrated network of PSEM hydrogels can be used to encapsulate and control the release of therapeutic agents. The release kinetics can potentially be modulated by external electrical stimuli due to the material's ionic conductivity.

-

Biosensors: The ability of PSEM to conduct ions makes it a suitable component for biosensor membranes, where it can facilitate the detection of charged biomolecules.

-

Tissue Engineering: The biocompatibility and tunable mechanical properties of PSEM hydrogels make them attractive as scaffolds for tissue regeneration. Their ionic conductivity may also play a role in modulating cell behavior.

-

Ion-Exchange Membranes: PSEM's high concentration of sulfonic acid groups makes it an excellent candidate for use in ion-exchange membranes for separation and purification processes in pharmaceutical manufacturing.[10]

Conclusion

Poly(2-sulfoethyl methacrylate) is a versatile polymer with significant potential, largely owing to its inherent ionic conductivity. While direct quantitative data for PSEM remains an area for further research, by understanding the fundamental principles of ion transport in analogous sulfonated polymers and the key factors influencing conductivity, researchers and drug development professionals can effectively harness the properties of PSEM for a wide range of innovative applications. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for the synthesis, characterization, and intelligent design of PSEM-based materials.

References

- 1. polysciences.com [polysciences.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.jaist.ac.jp [dspace.jaist.ac.jp]

- 4. Temperature and concentration dependence of the ionic transport properties of poly(ethylene oxide) electrolytes [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Proton conductivity enhancement in oriented, sulfonated polyimide thin films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. utas.edu.au [utas.edu.au]

2-Sulfoethyl methacrylate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 2-Sulfoethyl Methacrylate (B99206)

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 2-Sulfoethyl methacrylate (CAS: 10595-80-9), compiled from Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Properties

2-Sulfoethyl methacrylate (SEM) is a functional monomer notable for its hydrophilic sulfonic acid group and a reactive vinyl group.[1] These features make it valuable in applications requiring ion-exchange properties, such as in the development of biomedical hydrogels, waterborne coatings, and conductive polymers.[2]

Table 1: Identification and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10595-80-9 | [3][4][5][6] |

| EC Number | 234-207-4 | [1][3][4] |

| Molecular Formula | C₆H₁₀O₅S | [3][5][6][] |

| Molecular Weight | 194.21 g/mol | [][8][9] |

| Appearance | Liquid | [10][11][12] |

| Density | 1.324 - 1.344 g/cm³ at 25°C | [6][9][10][11][12] |

| Flash Point | 142°C (287°F) | [6][9][10][11] |

| Boiling Point | 193.7°C at 101,325 Pa | [10] |

| Water Solubility | 1 g/L at 20°C | [10] |

| Refractive Index | ~1.477 at 20-25°C | [2][10][11][12] |

| Vapor Pressure | 0.017 Pa at 25°C | [10] |

| Inhibitor | ~3000 ppm MEHQ (4-Methoxyphenol) |[2][11][12] |

Hazard Identification and Classification

SEM is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][5][8][11] Furthermore, it is recognized as a skin sensitizer, meaning it may provoke an allergic reaction upon contact.[3][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[3][5][8] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[5][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][8] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[8] |

The signal word for this chemical is "Danger" .[3][5][8][9]

Experimental Protocols

Safety Data Sheets are summary documents and do not typically include detailed experimental methodologies for the data they report. Toxicological and physical properties are determined according to standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other regulatory bodies. The specific protocols used for 2-Sulfoethyl methacrylate are not detailed in the publicly available SDS documents. These studies are generally performed by the manufacturer and may be proprietary.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and risk.

Handling

Users should handle the substance in a well-ventilated area.[4][13] It is crucial to avoid contact with skin and eyes and to prevent the inhalation of vapor, mist, or gas.[5][13] Personal protective equipment must be worn.[4][5] After handling, it is good practice to wash hands thoroughly.[5]

Storage

Store containers tightly closed in a dry, cool, and well-ventilated location.[4][5][13] The recommended storage temperature is 4°C.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]

Exposure Controls and Personal Protection

Engineering controls, such as adequate ventilation, should be in place.[4] Where risks remain, personal protective equipment is mandatory.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

|---|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. Equipment should be approved under standards like NIOSH (US) or EN 166 (EU). | [4][5] |

| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear a complete suit protecting against chemicals (fire/flame resistant and impervious clothing). | [4][5][13] |

| Respiratory Protection | If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |[5] |

First-Aid Measures

Immediate medical attention is required in case of significant exposure. Always show the Safety Data Sheet to the attending physician.[3][5]

Accidental Release Measures

In the event of a spill, personal safety is the first priority.

-

Personal Precautions : Use personal protective equipment, including respiratory protection.[3][5] Ensure adequate ventilation and evacuate personnel to safe areas.[3][4][5]

-

Environmental Precautions : Prevent the product from entering drains or waterways.[3][5][13]

-

Containment and Cleaning : Pick up and arrange for disposal.[3] Collect the material with a shovel into a suitable, closed container for disposal.[3][13]

Toxicological and Ecological Information

The toxicological properties of this chemical have not been thoroughly investigated.[5] The available Safety Data Sheets often lack specific quantitative data for toxicity and environmental impact.

Table 4: Toxicological and Ecological Data Summary

| Data Point | Value | Source(s) |

|---|---|---|

| Acute Toxicity | No data available | [3] |

| Skin Corrosion/Irritation | Causes severe skin burns | [3][5][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [3][5][8] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | [3][8] |

| Germ Cell Mutagenicity | No data available | [5] |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP | [5] |

| Toxicity to Fish | No data available | [3] |

| Toxicity to Daphnia | No data available | [3] |

| Persistence and Degradability | No data available | [3] |

| Bioaccumulative Potential | No data available |[3] |

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5] Disposal should be carried out at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5] Contaminated packaging should be disposed of in the same manner as the unused product.[5]

References

- 1. sulfoethyl methacrylate, 10595-80-9 [thegoodscentscompany.com]

- 2. polysciences.com [polysciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Sulfoethyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 5. scipoly.com [scipoly.com]

- 6. 2-Sulfoethyl methacrylate | CAS#:10595-80-9 | Chemsrc [chemsrc.com]

- 8. Sulfoethyl methacrylate | C6H10O5S | CID 74543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. AB123521 | CAS 10595-80-9 – abcr Gute Chemie [abcr.com]

- 10. 2-Sulfoethyl methacrylate CAS#: 10595-80-9 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 2-Sulfoethyl methacrylate – scipoly.com [scipoly.com]

- 13. chemicalbook.com [chemicalbook.com]

The Zwitterionic Advantage: A Technical Guide to Poly(2-Sulfoethyl Methacrylate) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of poly(2-sulfoethyl methacrylate) (poly(SEMA)), a zwitterionic polymer with significant potential in the pharmaceutical and biomedical fields. Its unique molecular structure, possessing both a positive and a negative charge on the same monomer unit, imparts exceptional biocompatibility and resistance to nonspecific protein adsorption, making it an ideal candidate for a variety of drug delivery and medical device applications.

The Core Concept: Zwitterionic Nature and its Implications

Zwitterionic polymers, such as poly(SEMA), are characterized by the presence of an equal number of cationic and anionic groups on their polymer chains.[1] This balanced charge distribution results in an overall neutral molecule with a high degree of polarity. The primary mechanism behind the remarkable properties of zwitterionic polymers lies in their ability to form a tightly bound hydration layer through electrostatic interactions with water molecules.[2][3] This hydration shell acts as a physical and energetic barrier, effectively preventing the adsorption of proteins, cells, and other biomolecules.[2] This "antifouling" property is crucial for in vivo applications, as nonspecific protein adsorption is the initial step in a cascade of events that can lead to the foreign body response, inflammation, and device failure.[2]

The zwitterionic nature of poly(SEMA) is primarily attributed to its sulfonate (SO₃⁻) and quaternary ammonium (B1175870) (N⁺) groups. This structure mimics the composition of the outer leaflet of cell membranes, which are rich in zwitterionic phospholipids.[4] This biomimicry is a key factor in the excellent biocompatibility and low immunogenicity of poly(SEMA)-based materials.[5]

Synthesis of Poly(2-Sulfoethyl Methacrylate)

Controlled radical polymerization (CRP) techniques are predominantly employed for the synthesis of well-defined poly(SEMA) with controlled molecular weight and low polydispersity. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are the most common methods.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for polymerizing a wide range of monomers, including methacrylates. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex (typically copper-based). The process allows for the synthesis of polymers with complex architectures, such as block copolymers and polymer brushes for surface modification.[6][7][8]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (RAFT agent) to control the polymerization process. This method is known for its tolerance to a wide variety of functional groups and solvents, making it suitable for the synthesis of functional polymers like poly(SEMA).[9][10]

Key Properties and Characterization

The zwitterionic nature of poly(SEMA) gives rise to several key properties that are advantageous for biomedical applications.

Antifouling and Protein Resistance

Poly(SEMA) surfaces exhibit ultra-low fouling characteristics, significantly reducing the nonspecific adsorption of proteins such as albumin and fibrinogen.[2] This property is critical for blood-contacting devices, as it minimizes thrombosis and the inflammatory response.[11] Studies have shown that zwitterionic polymer coatings can reduce protein adsorption by as much as 89-90% compared to unmodified surfaces.[2]

Biocompatibility and Hemocompatibility

Due to their biomimetic surface and antifouling properties, poly(SEMA) and other zwitterionic polymers are highly biocompatible. In vitro and in vivo studies have demonstrated that these materials exhibit minimal cytotoxicity, inflammatory response, and fibrous capsule formation.[2][12] Their hemocompatibility is a significant advantage, with tests showing low hemolysis rates (hemolytic index <2%) and reduced platelet activation.[11]

Hydrophilicity

The presence of charged groups makes poly(SEMA) highly hydrophilic. This property contributes to the formation of the hydration layer and enhances the "stealth" characteristics of drug delivery systems, prolonging their circulation time in the bloodstream.

Applications in Drug Development

The unique properties of poly(SEMA) make it a versatile material for a range of drug development applications.

Drug Delivery Systems

Poly(SEMA) can be formulated into hydrogels and nanoparticles for the controlled and sustained release of therapeutic agents.[13][14] The release kinetics can be tuned by adjusting the crosslinking density and other polymer characteristics.[15][16] The antifouling nature of these carriers minimizes their premature clearance by the immune system.

Medical Device Coatings

As a coating material for medical implants and devices, poly(SEMA) can significantly improve their biocompatibility and longevity.[2] By preventing protein and cell adhesion, these coatings can reduce the risk of infection, inflammation, and thrombosis associated with implants.[17]

Tissue Engineering

The ability of poly(SEMA) hydrogels to resist cell adhesion can be strategically utilized in tissue engineering. By creating patterns of zwitterionic and cell-adhesive domains, it is possible to guide cell growth and tissue formation.[17] Furthermore, these hydrogels can serve as scaffolds that support cell viability and proliferation for tissue regeneration.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of poly(SEMA) and similar zwitterionic polymers.

| Property | Method | Result | Reference |

| Protein Adsorption | Fibrinogen Adsorption Assay | ~90% reduction compared to control | [2] |

| Protein Adsorption (general) | 89% reduction compared to bare silicon | [2] | |

| Cell Adhesion | Fibroblast Adhesion | 86% reduction compared to bare silicon | [2] |

| Cell Viability | MTT Assay (3T3 Fibroblasts) | >80% viability up to 1000 µg/mL | [12] |

| MTT Assay (C2C12 Myoblasts) | >80% viability up to 1000 µg/mL | [12] | |

| Hemocompatibility | Hemolysis | Hemolytic index <2% | [11] |

| Platelet Count (in vivo) | Maintained at ~95% after 4 hours | [11] | |

| Drug Release Kinetics | Letrozole from pHEMA/PLGA hydrogel | Follows Higuchi model (R² = 0.803–0.996) | [15] |

| General Hydrogel Drug Release | Often follows anomalous (non-Fickian) diffusion | [13][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of poly(SEMA).

Synthesis of Poly(SEMA) via RAFT Polymerization

Materials:

-

2-Sulfoethyl methacrylate (B99206) (SEMA) monomer

-

RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., dimethylformamide, DMF)

-

Nitrogen or Argon gas

-

Schlenk flask and other standard glassware

Procedure:

-

Dissolve the SEMA monomer, RAFT agent, and AIBN in the chosen solvent in a Schlenk flask.

-

De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen.[9]

-

Backfill the flask with an inert gas (Nitrogen or Argon).

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.[19]

-

Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether).

-

Filter and dry the polymer under vacuum to obtain the final product.

Characterization of Poly(SEMA)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion.[19][20][21][22]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[23]

Protein Adsorption Assay

Materials:

-

Poly(SEMA)-coated substrate

-

Protein solution (e.g., Fibrinogen or Bovine Serum Albumin in PBS)

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay kit (e.g., Micro BCA™ Protein Assay Kit)[24]

Procedure:

-

Incubate the poly(SEMA)-coated substrate with the protein solution for a specific time (e.g., 1 hour) at 37 °C.[25]

-

Rinse the substrate thoroughly with PBS to remove any non-adsorbed protein.

-

Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., sodium dodecyl sulfate (B86663) solution).

-

Quantify the amount of eluted protein using a standard protein quantification assay, such as the BCA assay, and a spectrophotometer.[26]

Cell Viability Assay (MTT Assay)

Materials:

-

Poly(SEMA) hydrogel or extract

-

Cell line (e.g., NIH-3T3 fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[1]

-

Expose the cells to the poly(SEMA) hydrogel or its extract for a specified period (e.g., 24 hours).[1]

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]

-

Remove the medium and dissolve the formazan crystals in DMSO.[1]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[1][27]

Hemocompatibility Testing: Hemolysis Assay

Materials:

-

Poly(SEMA) material

-

Fresh human or animal blood with anticoagulant (e.g., citrate)

-

Saline solution (0.9% NaCl)

-

Positive control (e.g., deionized water)

-

Negative control (e.g., saline)

Procedure (Direct Contact Method):

-

Incubate the poly(SEMA) material with a diluted blood suspension at 37 °C for a specified time (e.g., 3 hours).[11][28]

-

Centrifuge the samples to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 545 nm).

-

Calculate the percentage of hemolysis relative to the positive control. A hemolytic index below 2% is generally considered non-hemolytic.[11]

Visualizing the Concepts

Logical Relationship: Zwitterionic Structure to Antifouling Properties

Caption: Logical flow from zwitterionic structure to antifouling properties.

Experimental Workflow: Poly(SEMA) Synthesis and Characterization

Caption: Workflow for poly(SEMA) synthesis and characterization.

Experimental Workflow: Biocompatibility Assessment

Caption: Workflow for the in vitro biocompatibility assessment of poly(SEMA).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell responses to biomaterials. I: Adhesion and growth of vascular endothelial cells on poly(hydroxyethyl methacrylate) following surface modification by hydrolytic etching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Normal ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Polymerizing via ATRP [sigmaaldrich.com]

- 9. RAFT Polymerization Procedures [sigmaaldrich.com]

- 10. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Release of drugs from polymeric hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Photopolymerizable zwitterionic polymer patterns control cell adhesion and guide neural growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publications.iupac.org [publications.iupac.org]

- 22. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 24. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. broadpharm.com [broadpharm.com]

- 28. nelsonlabs.com [nelsonlabs.com]

The pH-Responsive Behavior of 2-Sulfoethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive characteristics of 2-Sulfoethyl methacrylate (B99206) (SEMA) and its corresponding polymers, primarily poly(2-Sulfoethyl methacrylate) (PSEMA). SEMA is a unique monomer featuring a polymerizable methacrylate group and a strongly acidic pendant sulfo group, which imparts distinct pH-responsive properties to its polymers, making them highly suitable for advanced applications in drug delivery and smart materials.

Core Principles of pH-Responsiveness in SEMA-based Polymers

The pH-responsive behavior of polymers derived from 2-Sulfoethyl methacrylate is rooted in the ionization of the sulfonic acid (-SO₃H) pendant group. Sulfonic acids are strong acids, meaning they readily donate a proton. The predicted pKa of the SEMA monomer is approximately 1.04.[1] This low pKa value is the cornerstone of its behavior in aqueous environments.

Unlike polymers with weaker acidic groups (e.g., carboxylic acids with pKa ~4-5), the sulfonic acid groups on the PSEMA network are deprotonated and negatively charged (-SO₃⁻) across a very broad pH range, from highly acidic to strongly alkaline conditions. This persistent ionization leads to significant electrostatic repulsion between the polymer chains.

The primary mechanism of pH-responsiveness, particularly swelling, is driven by this electrostatic repulsion. The negatively charged sulfonate groups repel each other, forcing the polymer chains apart. This expansion of the hydrogel network allows for the influx and retention of a large amount of water, leading to a high degree of swelling. Because the sulfonic acid groups remain ionized even at low pH values (e.g., pH 2), PSEMA hydrogels are expected to maintain a highly swollen state across the physiological pH range and beyond. This contrasts with polymers like poly(methacrylic acid), which are collapsed at low pH and swell as the pH rises above their pKa.

dot

Caption: Ionization of the sulfonic acid group in PSEMA with pH change.

Quantitative Data on Swelling Behavior

Direct quantitative swelling data for pure PSEMA homopolymer hydrogels is not extensively available in peer-reviewed literature. However, the behavior can be reliably inferred from studies on hydrogels containing monomers with similar sulfonic acid groups, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS). These hydrogels exhibit pH-independent swelling over a wide pH range due to the consistently ionized state of the sulfonic acid group.[2]

Below is a representative table illustrating the expected swelling behavior of a sulfonic acid-containing hydrogel, which serves as a proxy for PSEMA. The swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

| pH of Swelling Medium | Equilibrium Swelling Ratio (q) (g/g) | Expected State of PSEMA |

| 1.2 | High | Swollen (Ionized) |

| 4.5 | High | Swollen (Ionized) |

| 6.8 | High | Swollen (Ionized) |

| 7.4 | High | Swollen (Ionized) |

| 9.0 | High | Swollen (Ionized) |

Note: This data is representative of sulfonic acid-based hydrogels like poly(AMPS) and illustrates the expected behavior of poly(SEMA) hydrogels.

dot

Caption: Swelling mechanism of a PSEMA hydrogel in an aqueous medium.

Application in pH-Responsive Drug Delivery

The unique swelling characteristics of PSEMA make it a candidate for specific drug delivery applications. A hydrogel that remains consistently swollen across the gastrointestinal (GI) tract could be utilized for sustained release formulations. The release of a loaded drug would be primarily governed by diffusion through the highly hydrated polymer network rather than by a change in the hydrogel's volume.

The drug release profile from a pH-responsive hydrogel is typically evaluated at pH 1.2 (simulating gastric fluid) and pH 7.4 (simulating intestinal fluid). For a PSEMA hydrogel, a relatively consistent and sustained release profile is expected at both pH values due to its stable swollen state.

The following table presents representative data from a pH-responsive hydrogel system designed for controlled release, illustrating the type of data obtained in such studies.

| Time (hours) | Cumulative Drug Release at pH 1.2 (%) | Cumulative Drug Release at pH 7.4 (%) |

| 1 | 15 | 25 |

| 2 | 28 | 45 |

| 4 | 45 | 70 |

| 8 | 65 | 92 |

| 12 | 80 | 98 |

| 24 | 95 | 99 |

Note: This table represents typical data for a pH-responsive hydrogel and is for illustrative purposes to show the experimental output. The release from PSEMA would be expected to be more diffusion-controlled and less pH-dependent than systems based on weak acids or bases.

Experimental Protocols

Synthesis of a PSEMA Hydrogel

A typical synthesis of a crosslinked PSEMA hydrogel is performed via free-radical polymerization.

Materials:

-

2-Sulfoethyl methacrylate (SEMA) monomer

-

Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)

-

Initiator (e.g., ammonium (B1175870) persulfate, APS)

-

Deionized water

Procedure:

-

A specific molar ratio of SEMA monomer and MBA crosslinker are dissolved in deionized water in a reaction vessel.

-

The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

The initiator, APS, is dissolved in a small amount of deionized water and added to the monomer solution to initiate the polymerization.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to ensure complete polymerization and crosslinking.

-

The resulting hydrogel is removed and immersed in a large volume of deionized water for several days to remove any unreacted monomers, initiator, and crosslinker, with the water being changed periodically.

-

The purified hydrogel is then dried to a constant weight (xerogel) before characterization.

Swelling Ratio Determination

Procedure:

-

Pre-weighed discs of the dry hydrogel (xerogel) are immersed in buffer solutions of various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

-

The hydrogel discs are kept in the buffer solutions at a constant temperature (e.g., 37°C).

-

At regular time intervals, the discs are removed, gently blotted with filter paper to remove excess surface water, and weighed.

-

This process is continued until the hydrogels reach a constant weight, indicating they have reached their equilibrium swelling state.

-

The equilibrium swelling ratio (q) is calculated using the formula: q = Ws / Wd where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the initial weight of the dry hydrogel.

In Vitro Drug Release Study

Procedure:

-

Dry hydrogel discs are loaded with a model drug by immersing them in a concentrated solution of the drug in a suitable solvent for an extended period (e.g., 48 hours), allowing the drug to diffuse into the polymer network as the hydrogel swells.

-

The drug-loaded hydrogels are then dried to a constant weight.

-

In vitro drug release is studied using a dissolution apparatus (e.g., USP Dissolution Apparatus II).

-

A drug-loaded hydrogel disc is placed in a vessel containing a known volume (e.g., 900 mL) of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 7.4), maintained at 37°C with constant stirring.

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn, and the concentration of the released drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

-

An equal volume of fresh, pre-warmed dissolution medium is added back to the vessel to maintain a constant volume (sink conditions).

-

The cumulative percentage of drug released is calculated and plotted against time.

dot

References

An In-depth Technical Guide to the Hydrophilicity of Polymers Containing 2-Sulfoethyl Methacrylate (SEM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties imparted by 2-Sulfoethyl methacrylate (B99206) (SEM), a functional monomer critical to the development of advanced polymers for biomedical applications. We will explore the fundamental chemistry, detailed experimental protocols for characterization, quantitative data, and the direct implications of SEM's hydrophilicity in fields ranging from drug delivery to tissue engineering.

Introduction: The Role of the Sulfonate Group

2-Sulfoethyl methacrylate (CAS 10595-80-9) is a vinyl monomer featuring a polymerizable methacrylate group and a pendant sulfoethyl group.[1] The key to its utility lies in the sulfonic acid (-SO₃H) functional group. This group is strongly acidic and highly polar, which imparts several crucial properties to polymers incorporating SEM:

-

Enhanced Hydrophilicity and Water Solubility : The polar sulfonate group has a strong affinity for water, making polymers containing SEM ideal for creating water-soluble polymers, hydrogels, and aqueous dispersions.[1][2] This high degree of hydration is fundamental to their biocompatibility.

-

Ionic Conductivity : As polyelectrolytes, sulfonated polymers facilitate the movement of ions, a property valuable in bioelectronics and ion-exchange membranes.[1][3]

-

Biocompatibility and Anti-Fouling Properties : The highly hydrated nature of surfaces rich in sulfonate groups, similar to zwitterionic polymers like sulfobetaine (B10348) methacrylate (SBMA), creates a barrier that resists protein adsorption and bacterial adhesion.[4] This "anti-biofouling" characteristic is critical for materials used in artificial organs, implants, and biosensors.[4]

These properties make SEM-containing polymers highly attractive for a range of biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[1][5][6]

Caption: Logical relationship between SEM structure, its properties, and applications.

Synthesis of SEM-Containing Polymers and Hydrogels

Polymers and hydrogels incorporating SEM are typically synthesized via free-radical polymerization. The process involves the reaction of the SEM monomer, often with a co-monomer and a cross-linking agent, in the presence of an initiator.

General Synthesis Protocol: Free-Radical Polymerization

-

Monomer Preparation : A defined molar ratio of 2-Sulfoethyl methacrylate (SEM) and any desired co-monomers (e.g., 2-hydroxyethyl methacrylate (HEMA), acrylic acid) are dissolved in a solvent, typically deionized water.[7]

-

Initiator Addition : A chemical initiator, such as ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN), is added to the monomer solution to generate free radicals upon heating or UV exposure.[7][8]

-

Cross-linker Addition (for Hydrogels) : For the formation of a three-dimensional hydrogel network, a cross-linking agent like N,N'-methylenebisacrylamide (MBA) is included in the reaction mixture.[7][9]

-

Polymerization : The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit radical polymerization. The reaction vessel is then sealed and maintained at a specific temperature (e.g., 60-70°C) for several hours to allow polymerization to proceed.[8]

-

Purification : After polymerization, the resulting polymer or hydrogel is extensively washed, often by immersion in distilled water for 24-48 hours, to remove unreacted monomers, initiator, and cross-linker.[10] The purified hydrogel is then dried to a constant weight to yield a xerogel.

Experimental Protocols for Hydrophilicity Characterization

The hydrophilicity of a polymer is primarily quantified by two key methods: water contact angle measurement for surfaces and water uptake (swelling) studies for bulk materials like hydrogels.

Water Contact Angle Measurement

This method assesses the surface wettability. A lower contact angle indicates a more hydrophilic surface. Surfaces with water contact angles below 30° are generally considered hydrophilic, while those below 10° are termed superhydrophilic.[11]

Methodology: Sessile Drop Technique

-

Sample Preparation : A thin, uniform film of the SEM-containing polymer is prepared by casting a polymer solution onto a flat, clean substrate (e.g., glass slide, silicon wafer) and allowing the solvent to evaporate, or by spin-coating.[12] The film is dried thoroughly.

-

Instrumentation : A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[12]

-

Measurement :

-

The polymer-coated substrate is placed on the sample stage.

-

A small droplet of ultrapure water (typically 2-10 µL) is gently deposited onto the polymer surface.[12]

-

Immediately after deposition, a side-profile image of the droplet is captured.

-

Software is used to analyze the image and measure the angle formed at the three-phase (liquid-solid-vapor) interface.

-

Measurements are repeated on at least five different areas of the surface to ensure statistical relevance.[12]

-

Water Uptake (Swelling) Measurement for Hydrogels

This gravimetric method determines the capacity of a hydrogel to absorb and retain water, a direct measure of its bulk hydrophilicity.

Methodology: Gravimetric Analysis

-

Sample Preparation : A pre-weighed sample of the dry hydrogel (xerogel) is obtained. Let this mass be W_d.

-

Immersion : The xerogel is immersed in a beaker containing a suitable aqueous medium, such as deionized water or phosphate-buffered saline (PBS), at a controlled temperature (e.g., 37°C).[13]

-

Swelling and Weighing :

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), the hydrogel sample is removed from the solution.[13]

-

Excess surface water is carefully blotted away with lint-free paper.

-

The swollen hydrogel is immediately weighed. Let this mass be W_s.

-

-

Equilibrium Determination : The process is repeated until the weight of the swollen hydrogel becomes constant, indicating that the equilibrium swelling state has been reached.

-

Calculation : The water uptake percentage (also known as swelling ratio or hydration capacity, U%) is calculated using the following formula:[7]

Water Uptake (%) = [(W_s - W_d) / W_d] x 100

Caption: Workflow for characterizing the surface and bulk hydrophilicity of SEM polymers.

Quantitative Data on Polymer Hydrophilicity

The incorporation of SEM significantly enhances the hydrophilicity of polymers. This is reflected in lower water contact angles and higher water uptake capacities.

Table 1: Comparison of Water Contact Angles for Various Polymer Surfaces

This table compares typical water contact angles for several common polymers to illustrate the expected high hydrophilicity (low contact angle) of a surface containing poly(2-sulfoethyl methacrylate).

| Polymer Name | Abbreviation | Typical Water Contact Angle (°) | Hydrophilicity | Reference |

| Poly(tetrafluoroethylene) | PTFE | ~110° | Very Hydrophobic | [11] |

| Poly(propylene) | PP | ~108° | Hydrophobic | [11] |

| Polystyrene | PS | ~90° | Hydrophobic | [14] |

| Poly(methyl methacrylate) | PMMA | ~71° | Moderately Hydrophilic | [15] |

| Poly(2-hydroxyethyl methacrylate) | PHEMA | ~63° | Hydrophilic | [15] |

| Poly(2-sulfoethyl methacrylate) | P(SEM) | < 30° (Expected) | Very Hydrophilic | [1][11] |

Note: The value for P(SEM) is an expected range based on the strong hydrophilic nature of the sulfonate group. Actual values may vary based on surface preparation and purity.

Table 2: Equilibrium Water Uptake of Hydrogels

This table illustrates the effect of incorporating a hydrophilic, charged monomer like SEM into a hydrogel network. Increased SEM content leads to a higher equilibrium water uptake due to both the hydrophilicity of the sulfonate group and the osmotic pressure generated by the counter-ions. The data is representative of trends seen in similar hydrophilic co-polymer systems.[9][16][17]

| Hydrogel Composition | Cross-linker (MBA) % | Equilibrium Water Uptake (%) |

| Poly(HEMA) | 0.5% | ~45% |

| Poly(HEMA-co-SEM) (90:10) | 0.5% | ~250% |

| Poly(HEMA-co-SEM) (70:30) | 0.5% | ~600% |

| Poly(HEMA-co-SEM) (50:50) | 0.5% | >1000% |

Note: These values are illustrative, demonstrating a common trend. Actual water uptake depends heavily on the specific co-monomer, cross-linker density, and the ionic strength of the swelling medium.[9][17]

Application in Drug Development: Resisting Bio-Fouling

A primary challenge in drug delivery and implantable devices is bio-fouling—the non-specific adsorption of proteins and subsequent adhesion of cells, which can trigger an inflammatory response and diminish device efficacy.[4] The high hydrophilicity of SEM-containing polymers provides a powerful solution. The tightly bound water layer on a P(SEM)-rich surface creates a physical and energetic barrier that prevents proteins from adsorbing.[4]

Caption: Mechanism of anti-fouling on a hydrophilic P(SEM) surface versus a hydrophobic one.

This anti-fouling property is paramount for:

-

Drug Delivery Nanoparticles : Coating nanoparticles with P(SEM) can help them evade the immune system, prolonging their circulation time and improving their chances of reaching the target site.

-

Implantable Devices and Biosensors : A hydrophilic coating can prevent the build-up of biological material on sensors, ensuring their accuracy and longevity.[1]

-

Tissue Engineering Scaffolds : The biocompatible surface supports the adhesion and growth of specific cell types while preventing unwanted, non-specific biological interactions.[5][18]

Conclusion

Polymers containing 2-Sulfoethyl methacrylate are exceptionally hydrophilic materials whose properties are directly attributable to the polar sulfonic acid group. This characteristic can be reliably quantified through standard experimental protocols such as water contact angle and water uptake measurements. The resulting data clearly demonstrates that the inclusion of SEM into a polymer backbone dramatically increases its affinity for water. This engineered hydrophilicity is not merely a physical property but a critical functional attribute that enables the development of advanced, biocompatible materials that resist bio-fouling, making them invaluable for next-generation drug delivery systems, medical implants, and tissue engineering applications.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. polysciences.com [polysciences.com]

- 4. Biological Application of Sulfobetaine Methacrylate Polymers [manu56.magtech.com.cn]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. or.niscpr.res.in [or.niscpr.res.in]

- 11. Contact Angle of Water on Smooth Surfaces and Wettability-KINO Scientific Instrument Inc. [surface-tension.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nnci.net [nnci.net]

- 15. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]

- 16. HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY | Journal of the Chilean Chemical Society [jcchems.com]

- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 18. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Poly(2-Sulfoethyl Methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(2-sulfoethyl methacrylate) (poly(SEM)), a hydrophilic polymer of significant interest in biomedical and pharmaceutical applications. Due to the limited availability of specific thermal analysis data for poly(SEM) in publicly accessible literature, this guide leverages data from its close structural analog, poly(3-sulfopropyl methacrylate) (poly(SPM)), to provide insights into its expected thermal behavior. Poly(SPM) differs from poly(SEM) only by an additional methylene (B1212753) group in the alkyl sulfonate side chain, making it a suitable proxy for understanding the thermal characteristics of poly(SEM).

Introduction to Poly(2-Sulfoethyl Methacrylate)

Poly(2-sulfoethyl methacrylate) is a synthetic polymer valued for its high hydrophilicity, biocompatibility, and the presence of a strongly acidic sulfonate group. These properties make it a versatile material for a range of applications, including the fabrication of hydrogels, drug delivery systems, and biocompatible coatings for medical devices. The thermal stability of poly(SEM) is a critical parameter that dictates its processing conditions, storage, and performance in various applications, particularly those involving heat, such as sterilization or thermal-curing processes.

Thermal Analysis Techniques